Doranidazole

Description

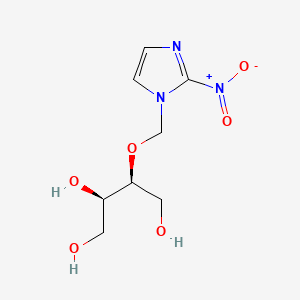

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIITXXIVUIXYMI-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CO[C@@H](CO)[C@@H](CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048817 | |

| Record name | Doranidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149838-23-3, 161903-10-2 | |

| Record name | Doranidazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149838233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR-69 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161903102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doranidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doranidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PR-69 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BLU68P76A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DORANIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911XR034RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture and Synthesis of Doranidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Doranidazole, a promising radiosensitizing agent, has garnered significant interest in oncology for its potential to enhance the efficacy of radiation therapy in hypoxic tumors. This technical guide provides an in-depth overview of the chemical structure and a detailed account of the synthetic pathway for this 2-nitroimidazole (B3424786) derivative.

Chemical Structure of this compound

This compound is chemically designated as (2R,3S)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol. Its molecular structure features a 2-nitroimidazole core, which is crucial for its radiosensitizing activity, linked to a hydrophilic butane-1,2,4-triol side chain via a methoxy (B1213986) bridge. This side chain is designed to optimize the drug's pharmacokinetic properties.

Key Structural Features:

-

IUPAC Name: (2R,3S)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol[1]

-

CAS Number: 149838-23-3[1]

-

Synonyms: PR-350, RP-343[1]

The specific stereochemistry of the chiral centers in the side chain, (2R, 3S), is a critical aspect of the molecule's design and synthesis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available starting material, meso-erythritol. The synthetic route involves the protection of hydroxyl groups, introduction of a suitable leaving group, condensation with 2-nitroimidazole, and subsequent deprotection to yield the final product. The following is a detailed description of the synthetic pathway.

Synthetic Pathway

The overall synthetic scheme for this compound can be visualized as follows:

References

Doranidazole: A Technical Guide to Inducing Ferroptosis in Glioma Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioma stem cells (GSCs) represent a significant hurdle in the effective treatment of glioblastoma, the most aggressive form of brain cancer. These cells are characterized by their self-renewal capacity and resistance to conventional therapies, contributing to tumor recurrence. A promising therapeutic strategy involves the induction of ferroptosis, an iron-dependent form of regulated cell death, to specifically target these resilient cells. This technical guide details the role of doranidazole (B1670890), a 2-nitroimidazole (B3424786) compound, in inducing ferroptosis in glioma stem cells, particularly within the hypoxic tumor microenvironment. This document provides a comprehensive overview of the underlying mechanisms, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development in this area.

Introduction: The Challenge of Glioma Stem Cells and the Promise of Ferroptosis

Glioblastoma is notorious for its cellular heterogeneity and the presence of glioma stem cells (GSCs) at its core. These GSCs are a subpopulation of tumor cells with the ability to self-renew and differentiate, driving tumor growth and recurrence.[1] A key feature of the glioblastoma microenvironment is hypoxia, or low oxygen levels, which has been shown to promote the maintenance of a stem-like state in cancer cells.[2] GSCs residing in these hypoxic niches are particularly resistant to radiation and chemotherapy.[2]

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[3] This pathway has emerged as a potent anti-cancer strategy, as it can be selectively triggered in cancer cells that are often resistant to other forms of cell death. Targeting the metabolic vulnerabilities of GSCs through the induction of ferroptosis presents a novel and promising therapeutic avenue.

This compound is a 2-nitroimidazole compound that has been investigated for its radiosensitizing effects.[4][5] Recent research has unveiled its radiation-independent cytotoxic effects on hypoxic GSCs, mediated by the induction of ferroptosis.[4] This guide will delve into the mechanisms by which this compound achieves this, providing the necessary technical details for its study and potential therapeutic application.

Mechanism of Action: this compound-Induced Ferroptosis in Hypoxic GSCs

This compound's primary mechanism for inducing ferroptosis in glioma stem cells under hypoxic conditions involves the disruption of mitochondrial function, leading to metabolic stress and the accumulation of reactive oxygen species (ROS).

Mitochondrial Dysfunction

Under hypoxic conditions, this compound partially blocks mitochondrial complexes I and II of the electron transport chain.[4] This inhibition leads to a decrease in the mitochondrial oxygen consumption rate (OCR) and disrupts normal cellular respiration. The impairment of mitochondrial function is a critical initiating event in the ferroptotic cascade induced by this compound.

Metabolic Alterations and ROS Accumulation

The blockade of mitochondrial complexes by this compound results in significant metabolic shifts within the GSCs.[4] Notably, there is an increase in the NADH/NAD+ ratio and an accumulation of succinate.[4] This altered metabolic state contributes to the generation of mitochondrial ROS. The accumulation of ROS, particularly lipid hydroperoxides, is a hallmark of ferroptosis. This compound treatment has been shown to increase lipid peroxidation in hypoxic GSCs.[4]

Radiosensitization

In addition to its direct cytotoxic effects, this compound acts as a potent radiosensitizer for GSCs.[4] It enhances radiation-induced DNA damage, as evidenced by an increase in γH2AX foci, which mark DNA double-strand breaks.[4] This dual action of inducing ferroptosis and sensitizing GSCs to radiation makes this compound a compelling candidate for combination therapies in glioblastoma.

The proposed signaling pathway for this compound-induced ferroptosis in hypoxic glioma stem cells is illustrated in the following diagram:

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on glioma stem cells.

| Parameter | Cell Line | Condition | This compound Concentration | Result | Reference |

| Cytotoxicity (PI-Positive Area) | GSC-H (mouse GSCs) | Hypoxia (24h) | 1 mM | ~15% of total area | [6] |

| 3 mM | ~40% of total area | [6] | |||

| GSC-H (mouse GSCs) | Hypoxia (3 days) | 3 mM | Significant increase in PI-positive cells vs. normoxia | [6] | |

| Mitochondrial Respiration (OCR) | GSC-H (mouse GSCs) | Hypoxia (12h) | 1 mM | ~20% decrease in basal OCR | [6] |

| 3 mM | ~40% decrease in basal OCR | [6] | |||

| Radiosensitization (Surviving Fraction) | GSC-H (mouse GSCs) | Hypoxia | 1 mM + 10 Gy IR | ~50% reduction vs. 10 Gy IR alone | [4] |

| DNA Damage (γH2AX Foci) | GSC-H (mouse GSCs) | Hypoxia | 3 mM + 4 Gy IR (24h post-IR) | Significant increase in foci per nucleus vs. IR alone | [4] |

Note: The quantitative data presented are estimations based on graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on glioma stem cells.

Glioma Stem Cell Culture

Objective: To culture and maintain glioma stem cells as neurospheres.

Materials:

-

Human or mouse glioblastoma tissue

-

DMEM/F12 medium

-

B-27 supplement

-

Human recombinant Epidermal Growth Factor (EGF) (20 ng/mL)

-

Human recombinant basic Fibroblast Growth Factor (bFGF) (20 ng/mL)

-

Penicillin-Streptomycin

-

Accutase

-

Ultra-low attachment culture flasks/plates

Protocol:

-

Obtain fresh glioblastoma tissue and mechanically dissociate it into small pieces.

-

Enzymatically digest the tissue with a suitable dissociation reagent (e.g., Accutase) to obtain a single-cell suspension.

-

Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove debris.

-

Centrifuge the cells and resuspend the pellet in serum-free GSC medium (DMEM/F12 supplemented with B-27, EGF, bFGF, and Penicillin-Streptomycin).

-

Plate the cells in ultra-low attachment culture flasks or plates at a suitable density (e.g., 1 x 10^5 cells/mL).

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Neurospheres will form within 7-10 days.

-

For passaging, collect the neurospheres, centrifuge, and dissociate into single cells using Accutase. Re-plate the single cells in fresh GSC medium.

Hypoxia Induction and this compound Treatment

Objective: To induce hypoxia and treat GSC neurospheres with this compound.

Materials:

-

GSC neurospheres

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Hypoxia chamber or incubator with adjustable O2 levels

-

GSC medium

Protocol:

-

Culture GSC neurospheres to the desired size (e.g., 7 days).

-

Prepare a working solution of this compound in GSC medium at the desired concentrations.

-

Replace the medium of the neurosphere cultures with the this compound-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

-

Place the culture plates in a hypoxia chamber or incubator set to the desired oxygen level (e.g., 1% O2).

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

Cell Viability and Cytotoxicity Assay (Propidium Iodide Staining)

Objective: To assess cell death in GSC neurospheres following this compound treatment.

Materials:

-

Treated GSC neurospheres

-

Propidium Iodide (PI) solution

-

Hoechst 33342 solution (for nuclear counterstaining)

-

Fluorescence microscope or high-content imaging system

Protocol:

-

After this compound treatment under hypoxia, add PI and Hoechst 33342 to the culture medium at their final working concentrations.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Image the neurospheres using a fluorescence microscope or a high-content imaging system.

-

Acquire images in the red (PI) and blue (Hoechst) channels.

-

Quantify the PI-positive (dead cells) and Hoechst-positive (total cells) areas or cell numbers using image analysis software.

-

Calculate the percentage of dead cells.

Lipid Peroxidation Assay

Objective: To measure lipid ROS accumulation in GSCs.

Materials:

-

Treated GSCs (single-cell suspension)

-

BODIPY™ 581/591 C11 lipid peroxidation sensor

-

Flow cytometer

Protocol:

-

Following this compound treatment, dissociate the GSC neurospheres into a single-cell suspension.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Resuspend the cells in a buffer containing the BODIPY™ 581/591 C11 probe at its final working concentration.

-

Incubate the cells as per the manufacturer's instructions, protected from light.

-

Wash the cells to remove the excess probe.

-

Analyze the cells using a flow cytometer. The oxidized probe fluoresces in the green channel, while the reduced probe fluoresces in the red channel.

-

Quantify the shift in fluorescence from red to green as an indicator of lipid peroxidation.

Clonogenic Survival Assay for Radiosensitization

Objective: To determine the effect of this compound on the long-term survival of GSCs following irradiation.

Materials:

-

GSCs (single-cell suspension)

-

This compound

-

Radiation source (e.g., X-ray irradiator)

-

Tissue culture plates

-

Crystal violet solution

Protocol:

-

Prepare a single-cell suspension of GSCs.

-

Pre-treat the cells with this compound or vehicle control for a specified period (e.g., 24 hours) under hypoxic conditions.

-

Irradiate the cells with varying doses of radiation (e.g., 0, 2, 4, 6, 8, 10 Gy).

-

After irradiation, wash the cells to remove the drug and plate them at a low density in fresh GSC medium without the drug.

-

Incubate the plates for a period sufficient for colony formation (e.g., 10-14 days).

-

Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the non-irradiated control.

-

Plot the surviving fraction as a function of the radiation dose to generate survival curves.

γH2AX Foci Assay for DNA Damage

Objective: To quantify DNA double-strand breaks in GSCs.

Materials:

-

Treated GSCs on coverslips or chamber slides

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Culture GSCs on coated coverslips or chamber slides.

-

Treat the cells with this compound and/or radiation as described previously.

-

At desired time points post-treatment, fix the cells with 4% PFA.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and image the cells using a fluorescence microscope.

-

Count the number of γH2AX foci per nucleus. An increase in the number of foci indicates increased DNA double-strand breaks.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for glioblastoma by inducing ferroptosis in the highly resistant glioma stem cell population, particularly within the challenging hypoxic tumor microenvironment. Its dual functionality as a ferroptosis inducer and a radiosensitizer offers a compelling rationale for its further investigation in preclinical and clinical settings.

Future research should focus on:

-

Optimizing dosing and treatment schedules: Determining the most effective concentrations and timing of this compound administration in combination with radiotherapy.

-

Investigating combination therapies: Exploring the synergistic effects of this compound with other ferroptosis inducers or standard-of-care chemotherapeutics for glioblastoma.

-

Elucidating downstream signaling pathways: A more in-depth analysis of the molecular pathways affected by this compound-induced mitochondrial stress and ROS production.

-

In vivo efficacy studies: Rigorous evaluation of this compound's anti-tumor effects in orthotopic glioblastoma models to assess its therapeutic potential in a more physiologically relevant context.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the promise of this compound-induced ferroptosis into a tangible clinical benefit for patients with glioblastoma.

References

- 1. Glial cell proteome using targeted quantitative methods for potential multi-diagnostic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Involvement of NOS2 Activity on Human Glioma Cell Growth, Clonogenic Potential, and Neurosphere Generation [mdpi.com]

- 4. The metabolomic landscape plays a critical role in glioma oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of Doranidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doranidazole (B1670890) is a 2-nitroimidazole-based hypoxic cell radiosensitizer that has been investigated for its potential to enhance the efficacy of radiotherapy in treating solid tumors. A thorough understanding of its preclinical pharmacokinetics—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for its clinical development and therapeutic application. This technical guide synthesizes the available preclinical pharmacokinetic data for this compound, provides detailed experimental protocols for key assays, and visualizes relevant pathways and workflows. It is important to note that publicly available, in-depth pharmacokinetic data specifically for this compound is limited. Therefore, this guide also incorporates comparative data from other nitroimidazole compounds to provide a broader context for its anticipated pharmacokinetic profile.

Introduction to this compound

This compound is a second-generation 2-nitroimidazole (B3424786) compound designed to selectively sensitize hypoxic tumor cells to the cytotoxic effects of ionizing radiation.[1] Hypoxia is a common feature of solid tumors and a major factor in resistance to radiotherapy. Like other nitroimidazoles, the mechanism of action of this compound is predicated on the reduction of its nitro group under hypoxic conditions, leading to the formation of reactive intermediates that can induce DNA damage and inhibit its repair, thereby potentiating the effects of radiation.[]

Pharmacokinetic Profile of this compound

Comprehensive preclinical pharmacokinetic data for this compound in various animal models is not extensively published. However, a key study in mice bearing human pancreatic cancer xenografts provides some insight into its distribution.

Distribution

A study investigating the in vivo efficacy and pharmacokinetics of this compound in nude mice with SUIT-2 human pancreatic cancer xenografts reported the following:

-

Tumor/Serum Ratio: The concentration ratio of this compound in the tumor tissue compared to the serum was found to be between 0.3 and 0.4.[1]

-

Tumor Concentration: Despite the ratio being less than one, the concentrations achieved in the tumor were comparable to those in the surrounding normal pancreatic tissue.[1] At doses of 100 mg/kg or higher, the concentrations of this compound in the pancreatic tumor were deemed sufficient to achieve a definitive radiosensitizing effect.[1]

Comparative Pharmacokinetics of Other Nitroimidazoles

To provide a more complete picture, the following tables summarize key pharmacokinetic parameters for other nitroimidazole compounds that have been studied more extensively in preclinical models. These values can serve as a reference for the anticipated pharmacokinetic behavior of this compound.

Table 1: Preclinical Pharmacokinetic Parameters of Benznidazole (B1666585) (a 2-nitroimidazole) [3]

| Species | Route of Administration | Elimination Half-life (t½) | Peak Plasma Concentration (Cmax) per mg/kg | Plasma Protein Binding |

| Mice | Intraperitoneal (i.p.) | 90 minutes | 0.75 µg/mL | 39-59% |

| Dogs | Oral | 9-11 hours | 1.8 µg/mL | 39-59% |

| Sheep | - | 4-5 hours | - | 39-59% |

Table 2: Preclinical Tissue Distribution of Benznidazole [3]

| Species | Tissue | Tissue/Whole Plasma Ratio |

| Mice | Transplantable Tumors | 59-99% |

| Mice | Brain | 61-76% |

| Dogs | Spontaneous Neoplasms | 14-70% |

| Dogs | Brain | 42% |

| Dogs | Peripheral Nerve | 74% |

Table 3: Preclinical Pharmacokinetic Parameters of Ornidazole (B1677491) (a 5-nitroimidazole) [4]

| Species | Primary Route of Excretion | Unchanged Drug in Urine |

| Rats | Urine | < 4% |

| Dogs | Urine | < 4% |

Experimental Protocols

Detailed experimental protocols for preclinical pharmacokinetic studies of this compound are not publicly available. However, the following sections describe standard methodologies that would be applicable for such investigations, based on protocols used for other nitroimidazole compounds.

Animal Models

The choice of animal model is critical for obtaining relevant pharmacokinetic data.[5] Common species used in preclinical pharmacokinetic studies include:

-

Mice: Often used for initial screening and efficacy studies due to their small size, rapid breeding, and the availability of various tumor xenograft models.[6]

-

Rats: Frequently used for ADME studies due to their larger size compared to mice, allowing for easier serial blood sampling.

-

Dogs: As a non-rodent species, dogs are often used in later-stage preclinical development to provide data more predictive of human pharmacokinetics.[7][8]

Administration of this compound

The route of administration in preclinical studies should align with the intended clinical use.

-

Intravenous (IV) Administration: Used to determine the absolute bioavailability and intrinsic pharmacokinetic parameters such as clearance and volume of distribution.

-

Oral (PO) Administration: Used to assess oral absorption and bioavailability. The formulation of the oral dose (e.g., solution, suspension) can significantly impact absorption.

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. In rodents, common sampling sites include the tail vein, saphenous vein, or via cardiac puncture for terminal collection.[9]

-

Plasma/Serum Preparation: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuged to separate plasma. Serum is obtained from clotted blood. The resulting plasma or serum is stored frozen until analysis.

-

Tissue Homogenization: For tissue distribution studies, animals are euthanized at various time points, and tissues of interest are collected, weighed, and homogenized to enable drug extraction and quantification.

Bioanalytical Method: HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for quantifying nitroimidazoles in biological matrices.[10][11]

3.4.1. Sample Preparation

-

Protein Precipitation: A simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma or tissue homogenate to precipitate proteins, which are then removed by centrifugation.[11]

-

Liquid-Liquid Extraction (LLE): A technique where the drug is extracted from the aqueous biological matrix into an immiscible organic solvent (e.g., ethyl acetate).[12]

-

Solid-Phase Extraction (SPE): A chromatographic technique used to clean up complex samples and concentrate the analyte of interest.

3.4.2. Chromatographic and Mass Spectrometric Conditions (Example for a Nitroimidazole)

-

HPLC Column: A reverse-phase C18 column is typically used.[10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the analyte from other components.[12]

-

Detection:

-

UV Detection: The wavelength is set to the maximum absorbance of the nitroimidazole compound (typically around 310-320 nm).[10]

-

MS/MS Detection: Provides high selectivity and sensitivity through the monitoring of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.[11][12]

-

Metabolism

The metabolism of nitroimidazoles is crucial to their mechanism of action and elimination.

Reductive Metabolism in Hypoxic Cells

The selective radiosensitizing effect of 2-nitroimidazoles is dependent on their reductive metabolism in hypoxic environments.[]

-

Phase I Reaction (Reduction): The nitro group of the imidazole (B134444) ring undergoes a one-electron reduction, primarily catalyzed by NADPH-cytochrome P450 reductase, to form a nitroso radical anion.[]

-

Oxygen-Dependent Futile Cycling: In the presence of oxygen (normoxic cells), this radical anion is rapidly re-oxidized back to the parent compound, with the concomitant formation of superoxide. This "futile cycling" prevents the accumulation of reactive metabolites in healthy tissues.

-

Activation in Hypoxia: Under hypoxic conditions, further reduction of the nitroso radical occurs, leading to the formation of highly reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can covalently bind to cellular macromolecules, including DNA, leading to cytotoxicity and radiosensitization.[]

Hepatic Metabolism

Like most xenobiotics, this compound is expected to undergo hepatic metabolism for its elimination from the body. While specific metabolites of this compound have not been extensively reported, studies on other nitroimidazoles like metronidazole (B1676534) and ornidazole reveal common metabolic pathways.[4]

-

Phase I Reactions: These reactions introduce or expose functional groups on the parent drug molecule. For nitroimidazoles, this can include oxidation of side chains.[13][14]

-

Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite, increasing its water solubility and facilitating its excretion. Common Phase II reactions for nitroimidazoles include glucuronide and sulfate (B86663) conjugation.[4][13][15]

Excretion

The primary routes of excretion for nitroimidazoles and their metabolites are through the urine and feces.[4] Studies with radiolabeled ornidazole in rats and dogs showed that the majority of the dose was excreted in the urine as metabolites, with less than 4% of the parent drug being excreted unchanged.[4] The relative contribution of renal and fecal excretion can vary between species.

Visualizations

Signaling and Metabolic Pathways

Caption: Mechanism of action of this compound in normoxic vs. hypoxic cells.

Experimental Workflow

References

- 1. In vivo efficacy and pharmacokinetics of a new hypoxic cell radiosensitizer this compound in SUIT-2 human pancreatic cancer xenografted in mouse pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacokinetics of benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic studies of ornidazole in the rat, in the dog and in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dogs in preclinical research | Laboratory Animals for Science [labanimalsjournal.ru]

- 9. A Single-Dose Pharmacokinetic Study of Metronidazole Administered to Gottingen Minipigs (Sus scrofa) by Oral Gavage or Voluntary Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fiveable.me [fiveable.me]

- 14. drughunter.com [drughunter.com]

- 15. Phase II drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Radiosensitizing Effects of Doranidazole In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doranidazole (B1670890), a 2-nitroimidazole (B3424786) derivative, is a promising hypoxic cell radiosensitizer designed to enhance the efficacy of radiotherapy in solid tumors. The presence of hypoxic (low oxygen) regions in tumors is a major factor contributing to radioresistance. This compound is selectively activated under hypoxic conditions, leading to the generation of reactive species that increase the susceptibility of cancer cells to radiation-induced damage. This technical guide provides an in-depth overview of the in vitro radiosensitizing effects of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Core Mechanism of Action

Under hypoxic conditions, the nitro group of this compound is reduced, forming reactive intermediates. These intermediates can interact with cellular macromolecules, including DNA, leading to damage that mimics the effects of oxygen during irradiation. This process ultimately enhances radiation-induced cell killing in the otherwise radioresistant hypoxic tumor cell population.

Data Presentation: Quantitative Effects of this compound

The radiosensitizing effect of this compound has been quantified in various cancer cell lines using several in vitro assays. The following tables summarize key quantitative data from published studies.

| Cell Line | Cancer Type | This compound Concentration | Radiation Dose (Gy) | Parameter Measured | Result | Citation |

| Colo 201 | Colorectal | 5 mmol/L | 10 | Cell Death | ~85% increase with this compound | [1] |

| Colo 201 | Colorectal | 5 mmol/L | 20 | Cell Death | ~70% increase with this compound | [1] |

| Colo 201 | Colorectal | 5 mmol/L | 30 | Cell Death | ~30% increase with this compound | [1] |

| Various | Colorectal | 5 mmol/L | 30 | Cell Death | Significant increase from 22.2% to 36.4% | [1] |

| L5178Y | Mouse Lymphoma | 1 mM | - | SER (Apoptosis) | ~1.7 | [2] |

| SCCVII | Murine Squamous Cell Carcinoma | 10 mM | - | SER (Clonogenic Assay) | 1.24 | [3] |

| Colo 201 | Colorectal | 5 mmol/L | 2-10 | SER (Clonogenic Assay) | 1.26 | [4] |

| Colo 201 | Colorectal | 5 mmol/L | 10-30 | SER (Clonogenic Assay) | 1.79 | [4] |

Table 1: Summary of Quantitative Data on the Radiosensitizing Effects of this compound in Vitro. SER: Sensitizer (B1316253) Enhancement Ratio.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for key experiments used to evaluate the radiosensitizing effects of this compound.

Clonogenic Survival Assay

This assay is the gold standard for assessing the reproductive integrity of cells after treatment with cytotoxic agents.

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and create a single-cell suspension.

-

Count viable cells using a hemocytometer or automated cell counter.

-

Plate a predetermined number of cells (ranging from 100 to 1000 cells/well, depending on the expected toxicity of the treatment) into 6-well plates.

-

-

Hypoxic Treatment and Irradiation:

-

Allow cells to attach for 4-6 hours.

-

Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 5 mmol/L) or vehicle control.[4]

-

Place the plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, balanced with N2) for a specified duration (e.g., 1 hour) before and during irradiation.[4]

-

Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a gamma or X-ray irradiator.

-

-

Colony Formation and Analysis:

-

After irradiation, replace the treatment medium with fresh, drug-free medium.

-

Incubate the plates under normoxic conditions for 10-14 days, allowing colonies to form.

-

Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment group and plot the data to generate survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated from these curves.

-

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cell killing by radiotherapy.

-

Flow Cytometry for Sub-G1 Peak Analysis:

-

Seed cells in 6-well plates and treat with this compound and/or radiation under hypoxic conditions as described above.

-

After a post-treatment incubation period (e.g., 48 hours), harvest both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The sub-G1 peak represents apoptotic cells with fragmented DNA.[2]

-

-

DNA Ladder Assay:

-

Following treatment, lyse the cells and extract genomic DNA.

-

Quantify the DNA concentration.

-

Load equal amounts of DNA onto an agarose (B213101) gel.

-

Perform electrophoresis to separate DNA fragments.

-

Visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). A characteristic ladder-like pattern of DNA fragments indicates apoptosis.[2]

-

-

Fluorescence Microscopy for Chromatin Condensation:

-

Grow cells on coverslips and treat as required.

-

Fix the cells with paraformaldehyde.

-

Stain the cells with a nuclear stain such as Hoechst 33342 or DAPI.

-

Observe the nuclear morphology under a fluorescence microscope. Condensed and fragmented nuclei are indicative of apoptosis.[4]

-

DNA Damage Assessment (γH2AX Foci Formation)

The phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.

-

Immunofluorescence Staining:

-

Seed cells on coverslips in a multi-well plate.

-

Treat with this compound and/or radiation under hypoxic conditions.

-

Fix the cells with 4% paraformaldehyde at a specific time point post-irradiation (e.g., 1, 4, or 24 hours).

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Mount the coverslips on microscope slides.

-

Capture images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates a higher level of DNA double-strand breaks.

-

Signaling Pathways and Molecular Mechanisms

The radiosensitizing effects of this compound are orchestrated through the modulation of key cellular signaling pathways, primarily revolving around the cellular response to hypoxia and DNA damage.

Hypoxia-Inducible Factor-1 (HIF-1) Pathway

Under hypoxic conditions, the alpha subunit of the transcription factor HIF-1 (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoters of target genes. These genes are involved in processes that promote tumor survival and radioresistance, such as angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and DNA repair. As a nitroimidazole compound, this compound is bioreduced under hypoxia, a process that can lead to the formation of DNA adducts and strand breaks, effectively "fixing" the radiation-induced damage that would otherwise be repaired. This mechanism is thought to bypass the protective effects of the HIF-1 pathway.

DNA Damage Response (DDR) Pathway

Ionizing radiation induces DNA double-strand breaks (DSBs), which activate the DNA Damage Response (DDR) pathway. Key sensor kinases, Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are recruited to the damage sites and initiate a signaling cascade. This leads to the activation of downstream checkpoint kinases (Chk1 and Chk2), resulting in cell cycle arrest (e.g., at the G2/M checkpoint) to allow time for DNA repair. The two major DSB repair pathways are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). The reactive intermediates of this compound formed under hypoxia can directly cause DNA damage and may also interfere with the DNA repair processes, leading to an accumulation of lethal DNA lesions and subsequent cell death.

Experimental Workflow

A typical in vitro workflow to assess the radiosensitizing potential of this compound is depicted below.

Conclusion and Future Directions

The in vitro evidence strongly supports the role of this compound as a potent hypoxic cell radiosensitizer. Its ability to enhance radiation-induced cell death in various cancer cell lines has been demonstrated through a variety of established experimental protocols. The primary mechanism of action is linked to its bioreduction under hypoxic conditions, leading to increased DNA damage. While the involvement of the HIF-1 and DDR pathways is strongly implicated, further research is warranted to elucidate the precise molecular interactions of this compound with these signaling networks. Specifically, studies focusing on the direct impact of this compound on the protein levels and transcriptional activity of HIF-1α, as well as its influence on the phosphorylation status of key DDR proteins like ATM and ATR, will provide a more complete understanding of its radiosensitizing effects. Such knowledge will be invaluable for the rational design of combination therapies and the optimization of clinical trial protocols involving this compound.

References

Doranidazole as a Potential Hypoxia Marker in Solid Tumors: A Technical Guide

Executive Summary: Tumor hypoxia is a critical factor contributing to resistance to radiotherapy and chemotherapy, leading to poor patient outcomes. The development of agents that can identify and target hypoxic regions within solid tumors is a significant goal in oncology. Doranidazole, a 2-nitroimidazole (B3424786) compound, has been investigated primarily as a hypoxic cell radiosensitizer. However, its fundamental mechanism of action—selective bioreductive activation under low-oxygen conditions—also establishes its potential as a marker for tumor hypoxia. This technical guide provides an in-depth overview of this compound, summarizing its mechanism, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation as a hypoxia marker for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Tumor Hypoxia

Solid tumors frequently outgrow their blood supply, resulting in regions of low oxygen tension, or hypoxia.[1] This condition is a hallmark of the tumor microenvironment and is strongly associated with malignant progression, metastasis, and resistance to conventional cancer therapies.[1][2] Hypoxic cells are known to be 2.5 to 3 times more resistant to radiation-induced cell death because oxygen is required to "fix" radiation-induced DNA damage, making it permanent and lethal. Hypoxia also confers resistance to certain chemotherapeutic agents. Therefore, the ability to non-invasively identify and quantify tumor hypoxia is crucial for stratifying patients, planning treatment, and monitoring therapeutic response.[3][4]

This compound: A 2-Nitroimidazole Compound

This compound [1-(1',3',4'-trihydroxy-2'-butoxy)-methyl-2-nitroimidazole] is a second-generation 2-nitroimidazole derivative.[5] Like other compounds in its class, such as misonidazole (B1676599) and pimonidazole, its biological activity is intrinsically linked to the cellular oxygen concentration.[6][7] These compounds are electron-affinic and become selectively activated in hypoxic cells.[2] this compound was specifically designed to be more polar, intending to reduce the neurotoxicity associated with earlier nitroimidazoles by limiting its ability to cross the blood-brain barrier.[5][7]

Mechanism of Action: Bioreductive Activation

The utility of 2-nitroimidazoles like this compound as hypoxia markers stems from their oxygen-dependent metabolism. The core mechanism involves a one-electron reduction of the nitro group by intracellular reductases.

-

Under Normoxic Conditions (>10 mmHg O₂): The resulting radical anion is unstable and is rapidly re-oxidized back to the parent compound by molecular oxygen.[2][8] This futile cycle prevents the accumulation of the drug in well-oxygenated tissues.

-

Under Hypoxic Conditions (<10 mmHg O₂): In the absence of sufficient oxygen, the radical anion undergoes further, irreversible reduction to form highly reactive nitroso and hydroxylamine (B1172632) intermediates.[9] These reactive species covalently bind to intracellular macromolecules, such as proteins and glutathione.[1][9][10]

This hypoxia-selective entrapment means that if this compound is labeled (e.g., with a radionuclide), it will accumulate and be retained specifically in hypoxic cells, allowing for their detection.[2]

References

- 1. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. Current preclinical and clinical applications of hypoxia PET imaging using 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monitoring early tumor response to drug therapy with diffuse optical tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical evaluation of nitroimidazoles as modifiers of hypoxia in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Doranidazole (PR-350): A Technical Guide to its Discovery and Initial Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doranidazole (also known as PR-350) is a 2-nitroimidazole (B3424786) derivative developed as a hypoxic cell radiosensitizer. Tumors often contain regions of low oxygen, or hypoxia, which renders them resistant to radiotherapy. Hypoxic cell radiosensitizers are compounds designed to selectively enhance the efficacy of radiation in these resistant areas. This compound was specifically engineered to exhibit lower neurotoxicity compared to earlier generations of nitroimidazole-based radiosensitizers. Beyond its role in enhancing radiation effects, preclinical studies have revealed a novel, radiation-independent cytotoxic mechanism of this compound through the induction of ferroptosis, a form of iron-dependent programmed cell death, particularly in hypoxic cancer stem cells. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and initial preclinical and clinical development of this compound.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, a general outline of which is presented below. A detailed, step-by-step protocol would require access to proprietary manufacturing documents.

Caption: General synthesis scheme for this compound.

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a hypoxic cell radiosensitizer and a direct cytotoxic agent in hypoxic environments.

Radiosensitization in Hypoxic Cells

Under hypoxic conditions, the nitro group of this compound is reduced by intracellular reductases to form reactive radical anions. In the presence of oxygen, these radicals are rapidly re-oxidized back to the parent compound. However, in the low-oxygen environment of a tumor, these reactive species persist and can "fix" radiation-induced DNA damage, making it irreparable and leading to cell death.

Induction of Ferroptosis in Hypoxic Glioma Stem Cells

Recent studies have elucidated a radiation-independent cytotoxic effect of this compound, particularly in glioma stem cells (GSCs) residing in hypoxic niches. This effect is mediated by the induction of ferroptosis. This compound has been shown to inhibit mitochondrial complexes I and II, leading to mitochondrial stress, the accumulation of reactive oxygen species (ROS), and subsequent lipid peroxidation, a hallmark of ferroptosis. Key players in this pathway include Glutathione Peroxidase 4 (GPX4), an enzyme that protects against lipid peroxidation, and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), which is involved in the synthesis of polyunsaturated fatty acids that are susceptible to peroxidation.

Caption: this compound-induced ferroptosis signaling pathway.

Preclinical Studies

The efficacy and pharmacokinetics of this compound have been evaluated in various preclinical models.

In Vitro Radiosensitization

Experimental Protocol: Clonogenic Survival Assay

-

Cell Culture: Human pancreatic cancer cell lines (e.g., SUIT-2) or glioma stem cells are cultured under standard conditions.

-

Drug Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 1-4 hours) under normoxic (21% O₂) or hypoxic (<1% O₂) conditions.

-

Irradiation: Following drug incubation, cells are irradiated with a range of X-ray doses (e.g., 0-8 Gy).

-

Colony Formation: Cells are then seeded at low density in fresh medium and incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction is calculated for each treatment condition and dose of radiation. The Sensitizer Enhancement Ratio (SER) is determined by dividing the radiation dose required to achieve a certain level of cell kill (e.g., 10%) without the drug by the dose required with the drug.

Table 1: In Vitro Radiosensitizing Effect of this compound

| Cell Line | Condition | This compound Concentration | Sensitizer Enhancement Ratio (SER) | Reference |

| SCCVII | Hypoxic | 10 mM | 1.24 | [1][2] |

| SCCVII | Normoxic | 10 mM | 1.02 | [1][2] |

In Vivo Efficacy in Animal Models

Experimental Protocol: Orthotopic Pancreatic Cancer Mouse Model

-

Cell Line: Human pancreatic cancer cells (e.g., SUIT-2) are used.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are anesthetized.

-

Tumor Implantation: A small incision is made in the abdomen, and tumor cells are injected directly into the pancreas.

-

Drug Administration: Once tumors are established, mice are treated with this compound (e.g., 100, 150, or 200 mg/kg) via intraperitoneal injection.

-

Radiotherapy: A specified time after drug administration, the tumor area is irradiated with a single dose of radiation (e.g., 5 Gy).

-

Tumor Measurement: Tumors are excised at various time points post-treatment, and their weight is measured.

Caption: Experimental workflow for in vivo efficacy studies.

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Model

| This compound Dose (mg/kg) | Radiation Dose (Gy) | Outcome | Reference |

| 100 | 5 | Significant radiosensitizing effect | [3] |

| 150 | 5 | Significant radiosensitizing effect | [3] |

| 200 | 5 | Significant radiosensitizing effect | [3] |

| 200 (alone) | 0 | No antitumor effect | [3] |

Experimental Protocol: Orthotopic Glioma Stem Cell Mouse Model

-

Cell Culture: Glioma stem cells (GSCs) are cultured as neurospheres.

-

Animal Model: Immunocompromised mice are used.

-

Intracranial Injection: GSCs are stereotactically injected into the brain.

-

Treatment: Mice are treated with this compound and/or radiation.

-

Monitoring: Tumor growth can be monitored using imaging techniques. Survival is a key endpoint.

Pharmacokinetic Studies

Experimental Protocol: HPLC Analysis

-

Sample Collection: Blood and tumor tissue samples are collected from treated animals at various time points.

-

Sample Preparation: Plasma is separated from blood. Tissues are homogenized. Proteins are precipitated (e.g., with acetonitrile (B52724) or methanol).

-

Chromatography: Samples are analyzed using a reverse-phase high-performance liquid chromatography (HPLC) system with a C18 column.

-

Detection: this compound and its metabolites are detected using a UV detector at a specific wavelength.

-

Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg) | Tissue | Tumor/Serum Ratio | Reference |

| 100 | Pancreatic Tumor | 0.3 - 0.4 | [3] |

Early Clinical Development: Phase Ia Trial

A Phase Ia study was conducted to evaluate the toxicity and pharmacokinetics of this compound in patients undergoing conventional external beam radiotherapy.

Study Design

-

Participants: 29 patients with solid tumors.

-

Administration: Intravenous infusion 25 minutes before irradiation.

-

Dosing:

-

Single administration: 400, 800, 1300, and 2000 mg/m².

-

Five consecutive daily administrations: 800, 1300, and 2000 mg/m².

-

Key Findings

-

Tolerability: this compound was well-tolerated at the tested doses.

-

Toxicity: No neurotoxicity was observed. A transient decrease in 24-hour creatinine (B1669602) clearance was noted in some patients but was not dose-limiting.

-

Pharmacokinetics: At a dose of 2000 mg/m², serum concentrations sufficient for radiosensitization were achieved.

Table 4: Pharmacokinetic Parameters of this compound in Humans (Phase Ia)

| Dose (mg/m²) | Cmax (µg/mL) | AUC (µg·h/L) | Half-life (h) | Reference |

| 2000 | 172-194 | 502-582 | 4.2-4.6 | [4] |

Conclusion

This compound (PR-350) represents a promising hypoxic cell radiosensitizer with a favorable safety profile compared to older-generation compounds. Its dual mechanism of action, combining radiosensitization with direct cytotoxicity through ferroptosis induction in hypoxic cancer stem cells, makes it a compelling candidate for further clinical development. The initial preclinical and Phase Ia clinical data support its potential to improve outcomes for patients with solid tumors treated with radiotherapy. Further investigation in Phase Ib/II trials is warranted to establish its efficacy in specific cancer types.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of orthotopic pancreatic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Doranidazole in In Vivo Rodent Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doranidazole (B1670890) is a second-generation 2-nitroimidazole-based hypoxic cell radiosensitizer. Its chemical structure is designed to reduce the lipophilicity observed in earlier nitroimidazole derivatives, thereby limiting its penetration across the blood-brain barrier and potentially reducing neurotoxicity.[1] In the low-oxygen (hypoxic) environment characteristic of solid tumors, this compound undergoes bioreductive activation, forming reactive intermediates. These intermediates can create adducts with cellular macromolecules, including DNA, rendering cancer cells more susceptible to the cytotoxic effects of ionizing radiation.[2][3]

These application notes provide a comprehensive overview of the in vivo application of this compound in rodent cancer models, summarizing key quantitative data and detailing experimental protocols to guide researchers in designing and executing preclinical studies.

Data Presentation: Efficacy of this compound as a Radiosensitizer

The following tables summarize quantitative data from various studies on the administration and efficacy of this compound in murine cancer models.

| Animal Model | Cancer Type | This compound Dosage (mg/kg) | Administration Route | Timing of Administration (Pre-Irradiation) | Radiation Dose | Efficacy Metric | Result | Reference |

| CDF1 Mice | C3H Mammary Carcinoma | 50 | Intravenous | 30 minutes | Variable | Sensitizer Enhancement Ratio (SER) | 1.1 | [4] |

| CDF1 Mice | C3H Mammary Carcinoma | 200 | Intravenous | 30 minutes | Variable | Sensitizer Enhancement Ratio (SER) | 1.3 | [4] |

| CDF1 Mice | C3H Mammary Carcinoma | 500 | Intravenous | 30 minutes | Variable | Sensitizer Enhancement Ratio (SER) | 1.8 | [4] |

| Nude Mice | SUIT-2 Human Pancreatic Cancer Xenograft | 100 | Not Specified | Prior to Irradiation | 5 Gy | Tumor Weight | Radiosensitizing Effect Observed | [5] |

| Nude Mice | SUIT-2 Human Pancreatic Cancer Xenograft | 150 | Not Specified | Prior to Irradiation | 5 Gy | Tumor Weight | Radiosensitizing Effect Observed | [5] |

| Nude Mice | SUIT-2 Human Pancreatic Cancer Xenograft | 200 | Not Specified | Prior to Irradiation | 5 Gy | Tumor Weight | Radiosensitizing Effect Observed | [5] |

| C3H Mice | SCCVII Tumor | 200 | Intravenous | 20 minutes | Variable | TCD50/120 Reduction Factor | 1.33 | [6] |

Note: this compound administered alone has shown no significant antitumor effect.[5] Its primary role is to enhance the efficacy of radiation therapy.

Experimental Protocols

Preparation of this compound Solution

Materials:

-

This compound powder

-

Sterile phosphate-buffered saline (PBS) or normal saline

-

Sterile vials

-

Vortex mixer

-

0.22 µm sterile filter

Procedure:

-

In a sterile vial, dissolve the this compound powder in sterile saline to the desired final concentration (e.g., 10 mg/mL).

-

Ensure complete dissolution by vortexing the vial. Gentle warming may be applied if necessary.

-

Draw the this compound solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.[7]

-

The prepared solution should be administered shortly after preparation.

Animal Models and Tumor Implantation

Materials:

-

Cancer cell line of interest

-

Appropriate culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Hemocytometer and Trypan blue

-

Immunocompromised mice (e.g., Nude, SCID)

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

70% ethanol

-

Digital calipers

Procedure:

-

Cell Preparation: Culture cancer cells in appropriate medium until they reach 70-80% confluency. Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.

-

Animal Preparation: Use mice that are 4-6 weeks old and have had a 3-5 day acclimatization period.

-

Injection:

-

Anesthetize the mouse if required by institutional guidelines.

-

Clean the inoculation site (typically the flank) with 70% ethanol.

-

Draw the cell suspension (typically 100-200 µL) into a 1 mL syringe.

-

Gently lift the skin and insert the needle into the subcutaneous space.

-

Slowly inject the cell suspension to form a small bleb.

-

Withdraw the needle and return the mouse to its cage.

-

-

Tumor Monitoring:

-

Monitor the mice daily for tumor growth.

-

Once tumors are palpable, measure the length and width with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Treatment can typically begin when tumors reach a volume of 50-100 mm³.

-

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of a human pancreatic cancer cell line (e.g., SUIT-2) at a concentration of 5 x 10^5 to 1 x 10^6 cells in 50 µL of sterile PBS.[5]

-

Surgical Procedure:

-

Anesthetize the mouse (e.g., with ketamine/xylazine).

-

Make a small incision in the left upper abdominal quadrant to expose the pancreas.

-

Carefully inject the cell suspension into the pancreatic tail using a 30-gauge needle.

-

Suture the abdominal wall and close the skin incision.

-

-

Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques (e.g., ultrasound, bioluminescence imaging if using luciferase-expressing cells).

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of a glioma cell line (e.g., U87) at a concentration of 5 x 10^4 cells in 2-5 µL of sterile PBS.

-

Stereotactic Injection:

-

Anesthetize the mouse and place it in a stereotactic frame.

-

Make a small incision in the scalp to expose the skull.

-

Drill a small burr hole at the desired coordinates (e.g., 0.5 mm anterior and 2.2 mm lateral to the bregma).

-

Slowly inject the cell suspension into the brain parenchyma at a specific depth (e.g., 3.0 mm ventral to the dura) using a Hamilton syringe.

-

Slowly withdraw the needle and suture the scalp.

-

-

Monitoring: Monitor the mice for neurological symptoms and weight loss. Tumor growth can be assessed by bioluminescence imaging or MRI.

This compound Administration and Irradiation

Procedure:

-

This compound Administration: Administer the prepared this compound solution via intravenous (tail vein) injection.[4] The timing of administration should be optimized based on the experimental design, with studies showing efficacy when administered 20-30 minutes prior to irradiation.[4][6]

-

Irradiation:

-

Anesthetize the mice if necessary and shield the non-tumor bearing parts of the body.

-

Deliver a single or fractionated dose of radiation to the tumor using a dedicated small animal irradiator.

-

The radiation dose will depend on the tumor model and experimental goals.

-

-

Post-Treatment Monitoring: Continue to monitor tumor volume and the general health of the mice as described in the tumor monitoring sections.

Visualization of Pathways and Workflows

Mechanism of Action of this compound

Experimental Workflow for In Vivo Radiosensitization Study

Caption: General experimental workflow for an in vivo radiosensitization study.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 3. yeasenbio.com [yeasenbio.com]

- 4. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]

- 5. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of Glioblastoma Patient-Derived Intracranial Xenografts for Preclinical Studies | MDPI [mdpi.com]

- 7. The radiosensitizing effect of this compound on human colorectal cancer cells exposed to high doses of irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Doranidazole in Human Plasma using a Validated HPLC-UV Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Doranidazole in human plasma. The method utilizes a simple and efficient protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with UV detection. Tinidazole is employed as a suitable internal standard to ensure accuracy and precision. The method has been validated according to industry-standard guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a 5-nitroimidazole antimicrobial agent with potent activity against anaerobic bacteria and protozoa. To support its clinical development and therapeutic use, a reliable bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound in human plasma, which can be readily implemented in a research or clinical laboratory setting. The methodology is based on established principles for the analysis of similar nitroimidazole compounds, such as Ornidazole (B1677491).[1][2][3][4]

Experimental

Materials and Reagents

-

This compound reference standard

-

Tinidazole (Internal Standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Disodium hydrogen phosphate (B84403) (Analytical grade)[1][2]

-

Orthophosphoric acid (Analytical grade)

-

Human plasma (drug-free)

-

Milli-Q or deionized water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm)[1][2] |

| Mobile Phase | 0.05 M Disodium Hydrogen Phosphate (pH 4.8) : Acetonitrile (60:40 v/v)[1][2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 20 µL |

| Detector Wavelength | 313 nm[1][2] |

| Column Temperature | Ambient |

| Internal Standard (IS) | Tinidazole |

| Retention Time (this compound) | Approximately 9.2 min (based on Ornidazole)[1] |

| Retention Time (IS) | Approximately 4.5 min[1] |

Protocols

Standard Solution Preparation

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tinidazole and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to obtain working standard solutions at concentrations ranging from 0.5 to 120 µg/mL.

-

Internal Standard Working Solution (20 µg/mL): Dilute the Tinidazole stock solution with methanol to achieve a final concentration of 20 µg/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 500 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the Internal Standard working solution (20 µg/mL).

-

Add 1 mL of acetonitrile to precipitate the plasma proteins.[5][6]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Calibration Curve and Quality Control Samples

-

Calibration Standards: Spike 450 µL of drug-free human plasma with 50 µL of the appropriate this compound working standard solution to yield final concentrations of 50, 100, 400, 1000, 4000, 8000, and 12000 ng/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (150 ng/mL), medium (5000 ng/mL), and high (9000 ng/mL).[1]

Method Validation Summary

The bioanalytical method was validated for linearity, precision, accuracy, recovery, and stability as per regulatory guidelines. The results are summarized in the tables below.

Table 2: Linearity of the Method

| Analyte | Concentration Range | Correlation Coefficient (r²) |

| This compound | 50 - 12,000 ng/mL | > 0.999[1][2] |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=6) | Accuracy (%) |

| Low | 150 | < 3.5[1] | < 3.6[1] | 97.0 - 103.0 |

| Medium | 5000 | < 3.5[1] | < 3.6[1] | 97.0 - 103.0 |

| High | 9000 | < 3.5[1] | < 3.6[1] | 97.0 - 103.0 |

Table 4: Recovery and Stability

| Parameter | Result |

| Absolute Recovery | > 97%[1] |

| Freeze-Thaw Stability (3 cycles) | Stable |

| Short-Term Stability (24h at room temp) | Stable |

| Long-Term Stability (-20°C for 30 days) | Stable |

Visualizations

Caption: Experimental workflow for this compound quantification in plasma.

Caption: Logical relationship of bioanalytical method validation parameters.

Conclusion

The described HPLC-UV method provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of an internal standard contribute to the robustness and reproducibility of the assay. This method is well-suited for application in pharmacokinetic and clinical studies involving this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing Doranidazole Radiosensitization using Colony Formation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doranidazole (B1670890) is a 2-nitroimidazole (B3424786) compound investigated as a hypoxic cell radiosensitizer for cancer therapy.[1][2] Tumors often contain hypoxic (low oxygen) regions, which are notoriously resistant to radiotherapy.[3] Hypoxic cells are two to three times more resistant to radiation-induced damage than well-oxygenated cells.[4] this compound and other nitroimidazole compounds are designed to selectively sensitize these radioresistant hypoxic cells to radiation, thereby enhancing the efficacy of cancer treatment.[3][5] The mechanism of action for these electron-affinic compounds involves their reduction under hypoxic conditions to reactive intermediates that can bind to cellular macromolecules, including DNA, mimicking the effect of oxygen and leading to the fixation of radiation-induced DNA damage.[3][6][7]

The colony formation assay, or clonogenic assay, is the gold standard in vitro method for determining the reproductive viability of cells after exposure to cytotoxic agents or radiation.[8] This assay assesses the ability of a single cell to undergo unlimited division and form a colony of at least 50 cells. It is a critical tool for quantifying the radiosensitizing effects of compounds like this compound.[9] This document provides a detailed protocol for performing a colony formation assay to evaluate the radiosensitizing potential of this compound and presents data from relevant studies.

Data Presentation

The radiosensitizing effect of this compound is typically quantified by the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell killing without the drug to the dose required for the same effect with the drug.

| Cell Line | This compound Concentration | Radiation Type | Hypoxic Conditions | Sensitizer Enhancement Ratio (SER) | Reference |

| SCCVII (murine squamous cell carcinoma) | 1 mM | X-rays | Yes | 1.34 | [1] |

| SCCVII (in vivo) | 200 mg/kg | X-rays | Yes | 1.47 | [1] |

| CFPAC-1 (human pancreatic cancer) | 200 mg/kg (in vivo) | X-rays | Yes | 1.30 | [1] |

| MIA PaCa-2 (human pancreatic cancer) | 200 mg/kg (in vivo) | X-rays | No significant hypoxia | No significant enhancement | [1] |

| Human colorectal cancer cells | 5 mmol/L | Gamma-rays | Yes | Significant inhibition at 10-30 Gy | [9] |

| C3H mammary carcinoma (in vivo) | 50 mg/kg | X-rays | Yes | 1.1 | [5] |

| C3H mammary carcinoma (in vivo) | 200 mg/kg | X-rays | Yes | 1.3 | [5] |

| C3H mammary carcinoma (in vivo) | 500 mg/kg | X-rays | Yes | 1.8 | [5] |

Experimental Workflow

Caption: Experimental workflow for the colony formation assay.

Signaling Pathway

Caption: Mechanism of this compound radiosensitization.

Detailed Experimental Protocol: Colony Formation Assay

This protocol outlines the steps to assess the radiosensitizing effect of this compound on cancer cells under hypoxic conditions.

1. Materials

-

Cancer cell line of interest (e.g., SCCVII, CFPAC-1, or other relevant lines)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound (to be dissolved in a suitable solvent like DMSO or saline)

-

6-well or 100 mm cell culture plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

-

Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., ≤1% O₂)

-

X-ray or gamma-ray irradiator

2. Cell Seeding

-

Culture cells to ~70-80% confluency.

-

Harvest cells using trypsin-EDTA, neutralize with complete medium, and count them.

-

Seed a predetermined number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to ensure that a countable number of colonies (e.g., 50-150) will form. A typical range might be:

-

0 Gy: 100-200 cells

-

2 Gy: 200-400 cells

-

4 Gy: 500-1000 cells

-

6 Gy: 1000-2000 cells

-

8 Gy: 2000-5000 cells

-

Note: These numbers must be optimized for each cell line based on its intrinsic radiosensitivity.

-

-

Allow cells to attach and grow for 18-24 hours in a standard incubator (37°C, 5% CO₂).

3. Induction of Hypoxia and Drug Treatment

-